molecular formula C13H16BF3O3 B1302310 4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane CAS No. 832114-04-2

4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane

Cat. No.: B1302310
CAS No.: 832114-04-2
M. Wt: 288.07 g/mol
InChI Key: MJVAGGBGGPTBIJ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is a chemical compound . It is also known as 4,4,5,5-Tetramethyl-2-[(4-trifluoromethoxy)benzyl]-1,3,2-dioxaborolane .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C14H18BF3O3 . The InChI string is 1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)9-10-5-7-11(8-6-10)19-14(16,17)18/h5-8H,9H2,1-4H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 302.10 . It has a boiling point of 100 °C at 0.2 mmHg and a density of 1.139 g/mL at 25 °C .

Safety and Hazards

The compound is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

Biochemical Analysis

Biochemical Properties

4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This compound is often used as a reagent in Suzuki-Miyaura cross-coupling reactions, where it interacts with palladium catalysts to form biaryl compounds. The trifluoromethoxy group enhances the electrophilicity of the compound, making it a valuable intermediate in organic synthesis .

In addition to its role in synthetic chemistry, this compound interacts with various enzymes and proteins. For instance, it has been shown to inhibit certain proteases by forming covalent bonds with the active site serine residues. This interaction can lead to the modulation of enzyme activity and has potential therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and exposure time. At low concentrations, this compound has been observed to enhance cell proliferation by activating specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. This activation leads to increased gene expression and cellular metabolism .

Conversely, at higher concentrations, this compound can induce apoptosis in certain cell types. This effect is mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of the intrinsic apoptotic pathway. The compound’s impact on cell signaling and gene expression highlights its potential as a tool for studying cellular processes and developing therapeutic agents .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can form covalent bonds with nucleophilic residues in proteins, such as cysteine and serine, leading to enzyme inhibition or activation. For example, its interaction with proteases results in the inhibition of their catalytic activity, which can be exploited for therapeutic purposes .

Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity. This binding can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism. The compound’s ability to influence multiple molecular targets underscores its versatility in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of moisture and light. The degradation products may have different biochemical properties and can influence the long-term effects on cellular function .

Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cells, such as altered gene expression and metabolic changes. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its therapeutic potential. At higher doses, it can induce toxicity, manifesting as liver and kidney damage, oxidative stress, and inflammation .

Threshold effects have been observed, where a specific dosage range elicits a therapeutic response without significant adverse effects. Understanding the dosage effects is crucial for optimizing the use of this compound in preclinical studies and potential clinical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further participate in biochemical reactions and influence metabolic flux .

The compound’s effects on metabolite levels and metabolic pathways can provide insights into its potential therapeutic applications and toxicity. Studying these pathways is essential for understanding the compound’s pharmacokinetics and optimizing its use in biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments .

The distribution of this compound within tissues can vary depending on the tissue type and the presence of transporters. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in therapeutic applications and minimizing potential side effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. The localization can affect the compound’s interactions with biomolecules and its overall biochemical effects .

For example, the accumulation of this compound in the nucleus can lead to changes in gene expression by interacting with transcription factors. Similarly, its presence in the mitochondria can influence cellular metabolism and energy production. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its use in biochemical research .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)9-7-5-6-8-10(9)18-13(15,16)17/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVAGGBGGPTBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375254
Record name 4,4,5,5-Tetramethyl-2-[2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832114-04-2
Record name 4,4,5,5-Tetramethyl-2-[2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethoxy)phenylboronic acid, pinacol ester
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